Cas no 21550-48-1 (6-Acetamidonicotinic acid)

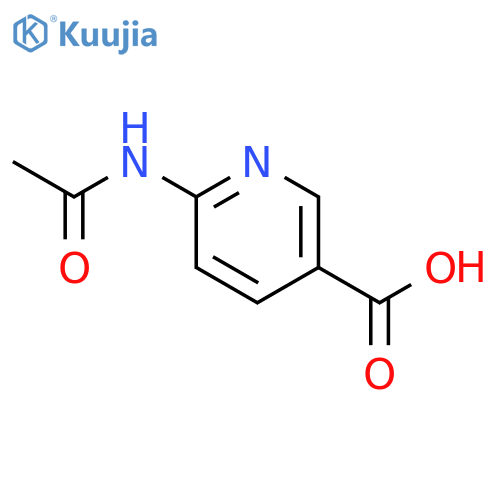

6-Acetamidonicotinic acid structure

商品名:6-Acetamidonicotinic acid

6-Acetamidonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-Acetamidonicotinic acid

- 3-Pyridinecarboxylicacid, 6-(acetylamino)-

- 6-acetamidopyridine-3-carboxylic acid

- 6-Acetylamino-nicotinic acid

- 2-acetamido-5-pyridinecarboxylic acid

- 6-Acetaminonicotinic acid

- 6-Acetylamino-nicotinsaeure

- 6-acetylaminopyridine-3-carboxylic acid

- 3-Pyridinecarboxylic acid, 6-(acetylamino)-

- EN300-175971

- AKOS000301908

- W-206649

- MFCD00129118

- 21550-48-1

- SY064876

- CS-0084790

- 6-(Acetamido)nicotinic acid

- SCHEMBL82675

- PS-5455

- 6-(Acetylamino)nicotinic acid #

- AB03645

- 6-(Acetylamino)nicotinic acid

- BL003156

- 6-Acetamidonicotinicacid

- DTXSID00329364

- FT-0688918

-

- MDL: MFCD00129118

- インチ: InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)

- InChIKey: RXSLHYTZMIUANX-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=NC=C(C(O)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 180.05300

- どういたいしつりょう: 180.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.3A^2

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.404

- ゆうかいてん: 276-278

- ふってん: 484°Cat760mmHg

- フラッシュポイント: 246.5°C

- 屈折率: 1.628

- PSA: 79.29000

- LogP: 0.81120

6-Acetamidonicotinic acid セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

6-Acetamidonicotinic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Acetamidonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175971-10.0g |

6-acetamidopyridine-3-carboxylic acid |

21550-48-1 | 10g |

$3376.0 | 2023-05-24 | ||

| Chemenu | CM177306-25g |

6-Acetylamino-nicotinic acid |

21550-48-1 | 97% | 25g |

$622 | 2021-08-05 | |

| Apollo Scientific | OR5583-1g |

6-Acetamidonicotinic acid |

21550-48-1 | tech | 1g |

£32.00 | 2025-02-20 | |

| Apollo Scientific | OR5583-5g |

6-Acetamidonicotinic acid |

21550-48-1 | tech | 5g |

£148.00 | 2025-02-20 | |

| Enamine | EN300-175971-0.1g |

6-acetamidopyridine-3-carboxylic acid |

21550-48-1 | 0.1g |

$376.0 | 2023-09-20 | ||

| TRC | A158493-50mg |

6-Acetamidonicotinic Acid |

21550-48-1 | 50mg |

$ 65.00 | 2022-06-08 | ||

| Chemenu | CM177306-1g |

6-Acetylamino-nicotinic acid |

21550-48-1 | 97% | 1g |

$61 | 2022-06-11 | |

| Alichem | A029205853-10g |

6-Acetamidonicotinic acid |

21550-48-1 | 97% | 10g |

$308.00 | 2023-09-02 | |

| OTAVAchemicals | 2261035-100MG |

6-acetamidopyridine-3-carboxylic acid |

21550-48-1 | 95% | 100MG |

$106 | 2023-07-10 | |

| TRC | A158493-100mg |

6-Acetamidonicotinic Acid |

21550-48-1 | 100mg |

$ 80.00 | 2022-06-08 |

6-Acetamidonicotinic acid 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

21550-48-1 (6-Acetamidonicotinic acid) 関連製品

- 54221-95-3(2-acetamidopyridine-4-carboxylic acid)

- 98953-23-2(Methyl 6-(acetylamino)nicotinate)

- 17782-03-5(2-acetamidopyridine-3-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21550-48-1)6-Acetamidonicotinic acid

清らかである:99%

はかる:100g

価格 ($):2300.0